Boc-D-Phe-ONp
CAS No.: 16159-70-9
Cat. No.: VC21543208
Molecular Formula: C20H22N2O6
Molecular Weight: 386,39 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 16159-70-9 |
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Molecular Formula | C20H22N2O6 |
Molecular Weight | 386,39 g/mole |
IUPAC Name | (4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Standard InChI | InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |
Standard InChI Key | QZIWWFMMLBBICG-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Boc-D-Phe-ONp is formally known as (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate or N-tert-butoxycarbonyl-D-phenylalanine 4-nitrophenyl ester. The compound represents a protected and activated form of D-phenylalanine, an essential amino acid with right-handed stereochemistry . The molecular structure consists of three primary components: a D-phenylalanine core, a tert-butoxycarbonyl (Boc) protecting group at the amino terminus, and a 4-nitrophenyl ester (ONp) activating group at the carboxylic terminus .
The compound contains multiple functional groups that contribute to its chemical behavior and utility in organic synthesis:
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The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amino group, preventing unwanted reactions during peptide synthesis.
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The phenylalanine core contains the D-stereochemistry at the alpha carbon, differentiating it from its L-isomer counterpart.
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The 4-nitrophenyl ester (ONp) functions as an activating group that enhances the reactivity of the carboxyl group for subsequent peptide coupling reactions.
These structural elements collectively define the compound's role in peptide chemistry and determine its reactivity patterns in various synthetic contexts .
Physical and Chemical Properties
Boc-D-Phe-ONp exhibits distinctive physical and chemical properties that characterize its behavior in various experimental conditions. The compound has a molecular formula of C20H22N2O6 and a precise molecular weight of 386.4 g/mol . Its structural configuration contributes to specific physicochemical characteristics that influence its applications in synthetic chemistry.
Table 1: Key Physical and Chemical Properties of Boc-D-Phe-ONp
The D-stereochemistry of the phenylalanine component distinguishes Boc-D-Phe-ONp from its L-isomer (Boc-Phe-ONp), which possesses S-configuration at the alpha carbon . This stereochemical difference is crucial for its applications in stereoselective synthesis and has significant implications for biological activity when incorporated into peptides.
Synthetic Methodologies and Preparation
The synthesis of Boc-D-Phe-ONp typically involves a multi-step process starting from D-phenylalanine. The general synthetic pathway includes Boc-protection of the amino group followed by esterification with 4-nitrophenol to create the activated ester.
Boc Protection of D-Phenylalanine
The first step in the synthesis involves protecting the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions . A general procedure for N-tert-butoxycarbonylation of amino acids involves treating the amino acid with di-tert-butyl dicarbonate in the presence of a catalyst such as guanidine hydrochloride in ethanol at moderate temperatures (35-40°C) .
The reaction proceeds as follows:
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D-Phenylalanine is combined with guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 mmol) in ethanol at 35-40°C.
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The mixture is stirred until a clear solution is obtained.
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The solvent is evaporated, and the residue is washed with water and hexane or petroleum ether to yield Boc-D-phenylalanine with high purity (reported yields around 93%) .
Formation of the ONp Ester
The second key step involves converting the carboxylic acid group of Boc-D-phenylalanine to a 4-nitrophenyl ester. This activation is typically performed using 4-nitrophenol in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) .
The procedure generally involves:
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Dissolving Boc-D-phenylalanine in an organic solvent such as ethyl acetate or dichloromethane.
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Adding DCC under cold conditions to form an activated intermediate.
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Introducing 4-nitrophenol to the reaction mixture.
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Stirring at room temperature until the reaction completes.
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Filtering off the dicyclohexylurea byproduct and purifying the product through column chromatography or recrystallization .
This synthetic route produces Boc-D-Phe-ONp with good yield and purity, making it suitable for subsequent applications in peptide synthesis and other organic transformations.
Comparative Analysis with Related Compounds
Boc-D-Phe-ONp belongs to a family of activated amino acid derivatives that are widely used in peptide chemistry. Understanding its position within this chemical family provides valuable insights into its distinctive properties and applications.
Comparison with L-Isomer (Boc-Phe-ONp)
The most direct structural analog to Boc-D-Phe-ONp is its L-isomer, Boc-Phe-ONp (CAS: 7535-56-0). Both compounds share identical molecular formulas (C20H22N2O6) and molecular weights (386.4 g/mol) but differ critically in their stereochemistry at the alpha carbon .
The L-isomer possesses S-configuration and is described as "(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate" or "4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate" . This stereochemical difference is significant because it leads to distinct behaviors in asymmetric synthesis and different biological activities when incorporated into peptides.
Table 2: Comparison Between Boc-D-Phe-ONp and Boc-Phe-ONp
Feature | Boc-D-Phe-ONp | Boc-Phe-ONp |
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CAS Number | 16159-70-9 | 7535-56-0 |
Stereochemistry | R-configuration (D-isomer) | S-configuration (L-isomer) |
Full Chemical Name | (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
PubChem CID | 7018165 | 111308 |
Optical Rotation | Negative | Positive |
Common Applications | D-amino acid incorporation in peptides, enzyme inhibitors | Natural peptide synthesis, common backbone in proteins |
Comparison with Other Activated D-Phenylalanine Derivatives
Besides the ONp ester, D-phenylalanine can be activated by other leaving groups, such as pentafluorophenyl (OPfp) esters, which demonstrate different reactivity profiles. According to research findings, OPfp esters generally show higher reactivity compared to ONp esters in peptide coupling reactions .
Evidence from chemical studies indicates that "Boc-dg-Phe-ONp (4a) undergoes the same reaction at elevated temperature (50°C) due to the less activating nature of the -ONp group" . This suggests that the ONp group in Boc-D-Phe-ONp provides moderate activation, which can be advantageous in controlled, selective reactions where excessive reactivity might lead to unwanted side reactions.
Applications in Peptide Chemistry and Organic Synthesis
Boc-D-Phe-ONp serves critical functions in various synthetic applications, particularly in peptide chemistry and the preparation of biologically active compounds.
Role in Peptide Synthesis
The primary application of Boc-D-Phe-ONp lies in solid-phase and solution-phase peptide synthesis. As an activated amino acid derivative, it facilitates the incorporation of D-phenylalanine residues into peptide sequences without requiring in situ activation agents. This characteristic makes it particularly valuable for:
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Synthesis of peptides containing D-amino acids, which often exhibit enhanced metabolic stability compared to their L-counterparts.
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Preparation of enzyme inhibitors where D-phenylalanine serves as a critical recognition element.
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Development of peptide-based drugs with improved pharmacokinetic properties.
The pre-activated nature of the ONp ester enables direct coupling to free amino groups, simplifying the synthetic procedure and potentially improving yields in challenging coupling reactions.
Stereoselective Synthesis
Boc-D-Phe-ONp plays a significant role in stereoselective organic synthesis. The defined stereochemistry at the alpha carbon provides a chiral building block for constructing more complex molecules with precise spatial arrangements. This property is particularly important in:
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Total synthesis of natural products containing D-phenylalanine or related structural motifs.
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Development of chiral catalysts where the D-phenylalanine component contributes to stereoselectivity.
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Preparation of peptidomimetics that require specific three-dimensional arrangements to achieve desired biological activities.
Reactivity Considerations
The reactivity of Boc-D-Phe-ONp is influenced by both its protecting group (Boc) and activating group (ONp). Several factors affect its behavior in synthetic applications:
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The Boc protecting group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (typically using trifluoroacetic acid).
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The ONp ester is activated toward nucleophilic attack, making it reactive toward amino groups in coupling reactions.
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As noted in research findings, the ONp group provides moderate activation, requiring elevated temperatures (around 50°C) for certain transformations compared to more reactive esters like OPfp .
These reactivity features make Boc-D-Phe-ONp a versatile reagent in peptide chemistry, offering a balance between stability for storage and reactivity for synthetic applications.
Analytical Characterization and Identification
Proper identification and characterization of Boc-D-Phe-ONp are essential for ensuring quality and purity in synthetic applications. Various analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structural features and purity of Boc-D-Phe-ONp. The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra offer detailed structural information. Additionally, 19F NMR can be utilized for derivatives containing fluorine atoms, as seen with related compounds .
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Infrared (IR) Spectroscopy: This technique identifies characteristic functional groups, including:
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Carbonyl stretching frequencies for the ester, carbamate, and amide functionalities
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N-H stretching for the carbamate group
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Aromatic C-H stretching for the phenyl and nitrophenyl rings
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NO2 symmetric and asymmetric stretching from the nitrophenyl group
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula and weight. For Boc-D-Phe-ONp, the exact mass is calculated as 386.14778643 Da .
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of Boc-D-Phe-ONp and for monitoring reactions involving this compound:
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High-Performance Liquid Chromatography (HPLC): Particularly useful for determining purity levels, with detection typically performed using UV absorption at wavelengths where the aromatic rings and nitro group show strong absorption.
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Thin-Layer Chromatography (TLC): A valuable technique for monitoring reaction progress and verifying the identity of Boc-D-Phe-ONp through comparison with authentic standards.
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Column Chromatography: Used for purification purposes, typically employing silica gel with ethyl acetate and hexane solvent gradients as eluents .
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